2-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid
Description
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-7-yl)butanoic acid |
InChI |
InChI=1S/C12H14O3/c1-2-9(12(13)14)10-5-3-4-8-6-7-15-11(8)10/h3-5,9H,2,6-7H2,1H3,(H,13,14) |
InChI Key |
MBUBDDFISGEYLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC2=C1OCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.
Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields . This method involves the use of microwave radiation to accelerate chemical reactions, making it a preferred choice for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses:
Research indicates that derivatives of benzofuran compounds, including 2-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid, exhibit various biological activities such as anti-inflammatory, analgesic, and neuroprotective effects. These properties make them candidates for drug development targeting conditions like pain management and neurodegenerative diseases.
Case Studies:
- A study highlighted the role of benzofuran derivatives in modulating serotonin receptors, which are crucial for mood regulation and could be beneficial in treating depression and anxiety disorders .
- Another investigation focused on the compound’s potential as a melatonergic agent, suggesting its use in sleep disorders .
Analytical Techniques
Characterization Methods:
The compound can be characterized using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide insights into the molecular structure and purity of the compound, which are critical for its application in research and pharmacology .
Future Directions in Research
Emerging Applications:
Ongoing research is exploring the use of 2-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid in targeted drug delivery systems and its potential role in personalized medicine. The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications.
Table 2: Potential Research Areas
| Research Area | Description |
|---|---|
| Neuropharmacology | Investigating effects on neurological disorders |
| Pain Management | Developing analgesics based on its pharmacological profile |
| Drug Delivery Systems | Exploring formulations for enhanced bioavailability |
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, leading to their biological effects . For example, some benzofuran compounds inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with three key analogs: phenoxy-based herbicides, benzofuran-linked acetic acid derivatives, and hydroxyacetic acid variants.
Table 1: Structural and Functional Comparison
Key Findings and Analysis
Phenoxy-Based Herbicides (e.g., 2,4-DB)
- Structure-Activity Relationship: 2,4-DB and MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) are herbicidal auxins with chlorinated phenoxy groups. The chlorine atoms enhance lipid solubility and resistance to enzymatic degradation, increasing herbicidal potency .
- Comparison with Target Compound : The absence of chlorine in the benzofuran-based compound may reduce environmental persistence but could limit herbicidal efficacy. However, the benzofuran ring might offer alternative binding modes in biological systems.
Benzofuran-Linked Acetic Acid Derivatives
- Example : 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid is a Carbofuran analog, a carbamate insecticide. The acetic acid chain and dimethyl substituents on the benzofuran improve metabolic stability and target affinity .
Hydroxyacetic Acid Variants
- Example: 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid (MW 205.26) has a hydroxyl group on the acetic acid chain. This modification increases polarity, likely reducing cell membrane permeability compared to the butanoic acid variant .
Biological Activity
2-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of cannabinoid receptor modulation and its implications for treating various medical conditions. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the benzofuran family, characterized by a fused benzene and furan ring. Its structure allows it to interact with biological targets effectively, particularly cannabinoid receptors. The specific configuration of the butanoic acid side chain contributes to its bioactivity.
1. Cannabinoid Receptor Agonism
Research indicates that derivatives of 2,3-dihydro-1-benzofuran exhibit significant activity as selective agonists for cannabinoid receptor 2 (CB2). This receptor is primarily involved in immune system regulation and has been linked to anti-inflammatory effects.
- Study Findings : A series of compounds synthesized from this scaffold demonstrated potent agonistic activity at CB2 receptors. For instance, compound MDA42 showed efficacy comparable to established analgesics in models of neuropathic pain without central side effects .
2. Neuroprotective Effects
The compound's interaction with CB2 receptors suggests potential neuroprotective properties. CB2 receptor activation is associated with the suppression of microglial activation and neuroinflammation, which are critical in neurodegenerative diseases.
- Mechanism : By modulating the endocannabinoid system, 2-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid may help alleviate symptoms associated with neurodegeneration .
3. Melatonergic Properties
Some derivatives of benzofuran compounds have shown melatonergic activity, which could be beneficial in treating sleep disorders and regulating circadian rhythms.
- Potential Applications : These properties suggest that the compound may be useful in managing conditions like insomnia or seasonal affective disorder through its melatonin-like effects .
Case Studies and Research Findings
Pharmacokinetics and Safety Profile
Preliminary studies on the pharmacokinetics of related compounds suggest favorable absorption and metabolism profiles. Notably, no significant toxicity was observed during initial assessments, indicating a promising safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
